

# Sulopenem intravenous dosing complicated UTI

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Sulopenem

CAS No.: 120788-07-0

Cat. No.: S544220

Get Quote

## Clinical Trial Summary and Outcomes

The key Phase 3 trial (SURE-2) evaluated IV **sulopenem** for cUTI, including acute pyelonephritis. While the regimen was well-tolerated, it did not meet the primary non-inferiority endpoint compared to the standard of care [1] [2].

The table below summarizes the trial design and key outcomes:

| Trial Aspect          | SURE-2 (Phase 3) Details                                                                                                                   |
|-----------------------|--------------------------------------------------------------------------------------------------------------------------------------------|
| ClinicalTrials.gov ID | Not provided in search results; refer to original publication [1].                                                                         |
| Study Objective       | Demonstrate non-inferiority of IV sulopenem → oral sulopenem vs. IV ertapenem → oral comparator [1].                                       |
| Patient Population    | Hospitalized adults with pyuria, bacteriuria, and signs/symptoms of cUTI or acute pyelonephritis [1].                                      |
| Intervention Regimen  | <b>Test Arm:</b> IV Sulopenem (1000 mg once daily) for ≥5 days, then oral sulopenem etzadroxil/probenecid (500 mg/500 mg twice daily) [1]. |

| Trial Aspect        | SURE-2 (Phase 3) Details                                                                                                                                                                                           |
|---------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Comparator Regimen  | <b>Control Arm:</b> IV Ertapenem (1000 mg once daily) for $\geq 5$ days, then oral ciprofloxacin (500 mg twice daily) or amoxicillin-clavulanate (875 mg/125 mg twice daily) based on pathogen susceptibility [1]. |
| Primary Endpoint    | Overall success (combined clinical cure + microbiologic eradication) at Test-of-Cure (Day 21) in the microbiologic modified intent-to-treat (mMITT) population [1].                                                |
| Key Efficacy Result | <b>Sulopenem:</b> 67.8% vs. <b>Comparator:</b> 73.9% (Difference: -6.1%; 95% CI: -12.0 to -0.1%). <b>Non-inferiority was not demonstrated</b> [1].                                                                 |
| Safety Results      | Both IV and oral sulopenem were well-tolerated, with a safety profile comparable to the comparator regimen [1] [2].                                                                                                |

## Pharmacokinetic/Pharmacodynamic (PK/PD) Data & Dosing Rationale

The dosing rationale for IV **sulopenem** is based on its time-dependent antibacterial activity, similar to other beta-lactams. The goal is to optimize the duration that free drug concentrations exceed the pathogen's Minimum Inhibitory Concentration (fT > MIC) [3] [2].

| PK/PD Parameter                     | Value / Target                                                            |
|-------------------------------------|---------------------------------------------------------------------------|
| Protein Binding                     | ~11% (Highly unbound) [2]                                                 |
| Primary PK/PD Index                 | fT > MIC (Percentage of time free drug concentration exceeds the MIC) [3] |
| Target for Bacteriostasis           | fT > MIC of 8.6% - 17% [2]                                                |
| Target for 2-log <sub>10</sub> Kill | fT > MIC of 12% - 28% [2]                                                 |
| IV Dose                             | 1000 mg administered once every 24 hours [1]                              |

| PK/PD Parameter        | Value / Target                                                                                                                                   |
|------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------|
| IV Infusion Duration   | Not specified in results; refer to trial protocol for details.                                                                                   |
| Switch to Oral Therapy | After at least 5 days of IV therapy, if patient is clinically improving, can tolerate oral medication, and baseline pathogen is susceptible [1]. |

## Mechanism of Action

**Sulopenem** is a thiopenem antibiotic that exerts bactericidal activity by inhibiting bacterial cell wall synthesis. The following diagram illustrates its mechanism of action and the factors influencing its efficacy.



[Click to download full resolution via product page](#)

## Experimental Protocols

For researchers, detailed methodologies from key studies are outlined below.

### Dynamic In Vitro Infection Model for PK/PD Analysis [3]

This protocol characterizes the PK/PD of **sulopenem** against Enterobacterales.

- **Objective:** To determine the PK/PD index ( $fT > MIC$ ,  $fAUC/MIC$ ,  $fC_{max}/MIC$ ) that best correlates with **sulopenem** efficacy and define magnitude of the target required for bacterial stasis and killing [3].
- **Bacterial Strains:** 10 Enterobacterales clinical isolates (including *E. coli* NCTC 13441) with **sulopenem** MICs ranging from 0.03 to 0.5 mg/L [3].
- **Model System:** One-compartment in vitro infection model with a 24-hour duration [3].
- **Drug Exposure:** Simulated human free-drug plasma concentration-time profiles following oral administration ( $T_{max} = 2$  hr,  $t_{1/2} = 1.18$  hr, protein binding = 10.7%) [3].
- **Dosing Regimens:**
  - **Dose-Fractionation:** Multiple total daily doses, fractionated into regimens administered every 4, 8, or 12 hours.
  - **Dose-Ranging:** A range of doses administered every 8 hours to achieve specific  $fT > MIC$  targets.
- **Outcome Measurement:** Change in  $\log_{10}$  CFU/mL from baseline at 24 hours [3].
- **Data Analysis:** Relationship between the change in bacterial density and each PK/PD index was fit using Hill-type models to determine the index that best describes the activity (highest  $r^2$ ) [3].

### Phase 3 Clinical Trial (SURE-2) Key Protocol Elements [1]

- **Trial Design:** Multicenter, randomized, double-blind, double-dummy, comparative Phase 3 trial.
- **Randomization:** 1:1 randomization, stratified by type of infection (pyelonephritis vs. cUTI without pyelonephritis) [1].
- **Key Inclusion Criteria:**
  - Aged  $\geq 18$  years.
  - Positive urine specimen for both nitrite and pyuria.
  - Signs/symptoms of cUTI or acute pyelonephritis (e.g., fever, chills, flank pain, dysuria, costovertebral tenderness) [1].

- **Key Exclusion Criteria:**
  - Chronic indwelling catheters.
  - Complete obstruction, perinephric abscess, or need for surgical intervention.
  - Ileal loops or history of renal transplantation [1].
- **Efficacy Assessments:**
  - **Clinical Response:** Based on resolution of signs/symptoms (cure, failure, indeterminate).
  - **Microbiologic Response:** Per-patient and per-pathogen eradication (favourable, unfavourable, indeterminate) from quantitative urine cultures [1].
- **Primary Endpoint Analysis:** Overall success in the mMITT population at the Test-of-Cure visit (Day 21) [1].

## Research Application Notes

- **Strategic Use in cUTI:** The IV-to-oral **sulopenem** regimen offers a potential treatment pathway for cUTIs caused by multidrug-resistant (MDR) pathogens, particularly **ESBL-producing and fluoroquinolone-non-susceptible Enterobacterales** [1] [2]. Its development highlights the value of oral step-down options for early hospital discharge.
- **Interpreting Clinical Data:** Failure to achieve non-inferiority in the SURE-2 trial was partly attributed to a higher rate of asymptomatic bacteriuria in the **sulopenem** arm compared to the ciprofloxacin step-down group. This underscores the challenge of using microbiologic endpoints and the potent activity of fluoroquinolones in this context [1].
- **Stewardship & Future Directions:** Given its specialized spectrum, **sulopenem** should be reserved for confirmed or suspected infections caused by MDR gram-negative organisms where limited oral options exist. Future research should focus on optimizing patient selection and understanding its role within antimicrobial stewardship programs [2].

### *Need Custom Synthesis?*

*Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.*

## References

1. for the Treatment of Sulopenem ... Complicated Urinary Tract [pmc.ncbi.nlm.nih.gov]
2. Sulopenem: An Intravenous and Oral Penem for the ... [pubmed.ncbi.nlm.nih.gov]
3. 2568. Characterization of Sulopenem Pharmacokinetics ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Sulopenem intravenous dosing complicated UTI]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b544220#sulopenem-intravenous-dosing-complicated-uti>]

## Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

## Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)